

Unraveling the Therapeutic Potential of 4-Amino-N-methylbenzenesulfonamide Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 4-Amino-N-methylbenzeneethanesulfonamide

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Shanghai, China – November 3, 2025 – In the dynamic landscape of drug discovery, the sulfonamide functional group remains a cornerstone of medicinal chemistry, boasting a rich history of antibacterial applications.^{[1][2]} This in-depth guide focuses on a specific sulfonamide derivative, exploring the potential therapeutic targets of compounds structurally related to **4-Amino-N-methylbenzeneethanesulfonamide**. Due to the limited public data on this exact molecule, this paper will analyze closely related and well-documented analogs, namely 4-Amino-N-methylbenzenemethanesulfonamide and other benzenesulfonamide derivatives, to extrapolate potential avenues for research and development.

Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to drug development. While data for **4-Amino-N-methylbenzeneethanesulfonamide** is not readily available, the properties of the closely related 4-amino-N-methylbenzenesulfonamide and 4-Amino-N-methylbenzenemethanesulfonamide provide a valuable reference point.

Property	4-amino-N-methylbenzenesulfonamide	4-Amino-N-methylbenzenemethanesulfonamide
Molecular Formula	C ₇ H ₁₀ N ₂ O ₂ S[3][4]	C ₈ H ₁₂ N ₂ O ₂ S[2][5]
Molecular Weight	186.24 g/mol [3]	200.26 g/mol [1][2][5]
CAS Number	1709-52-0[4]	109903-35-7[1][2][5][6]
Melting Point	382.20 ± 0.20 K[3]	140-142 °C[6]
LogP (Octanol/Water)	0.177[3]	0.1[5]
Water Solubility (log10WS)	-0.98[3]	Not Available

These properties, particularly the LogP and water solubility, are critical determinants of a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).

Known Biological Activity and Therapeutic Applications of Related Compounds

The primary significance of 4-Amino-N-methylbenzenemethanesulfonamide in the current pharmaceutical landscape is its role as a key intermediate in the synthesis of Sumatriptan, a widely used medication for the treatment of migraine headaches.[1][6] This highlights the structural importance of the aminophenyl and methylsulfonamide moieties for interaction with specific biological targets.

Furthermore, the broader class of sulfonamides has been investigated for a wide range of biological activities beyond their initial antibacterial applications. Research has explored their potential as:

- **Carbonic Anhydrase Inhibitors:** Certain benzenesulfonamide derivatives are known to inhibit carbonic anhydrases, enzymes involved in various physiological processes.[1]
- **Anti-hepatic Fibrosis Agents:** Some derivatives have shown promise in preclinical studies for the treatment of liver fibrosis.[1]

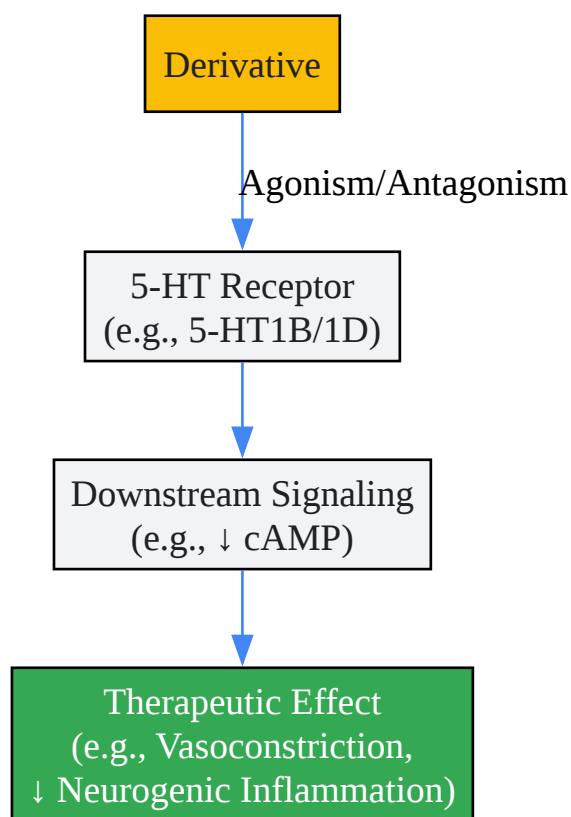
- Cardiovascular Agents: Studies on compounds like 4-(2-aminoethyl)benzenesulfonamide have indicated effects on perfusion pressure and coronary resistance, suggesting a potential role in managing cardiovascular disorders.[7] Specifically, this compound was shown to decrease perfusion pressure and coronary resistance in an isolated rat heart model, with theoretical data suggesting interaction with calcium channels.[7]
- Anticancer and Antibacterial Agents: The hydrochloride derivative of 4-Amino-N-methylbenzenemethanesulfonamide has demonstrated antibacterial and anticancer properties in research settings.[1]

Potential Therapeutic Targets and Signaling Pathways

Based on the activities of related compounds, several potential therapeutic targets can be proposed for novel derivatives of **4-Amino-N-methylbenzeneethanesulfonamide**.

Serotonin Receptors

Given that 4-Amino-N-methylbenzenemethanesulfonamide is a precursor to Sumatriptan, a serotonin (5-HT) receptor agonist, it is highly probable that novel derivatives could be designed to target various 5-HT receptor subtypes.[1]

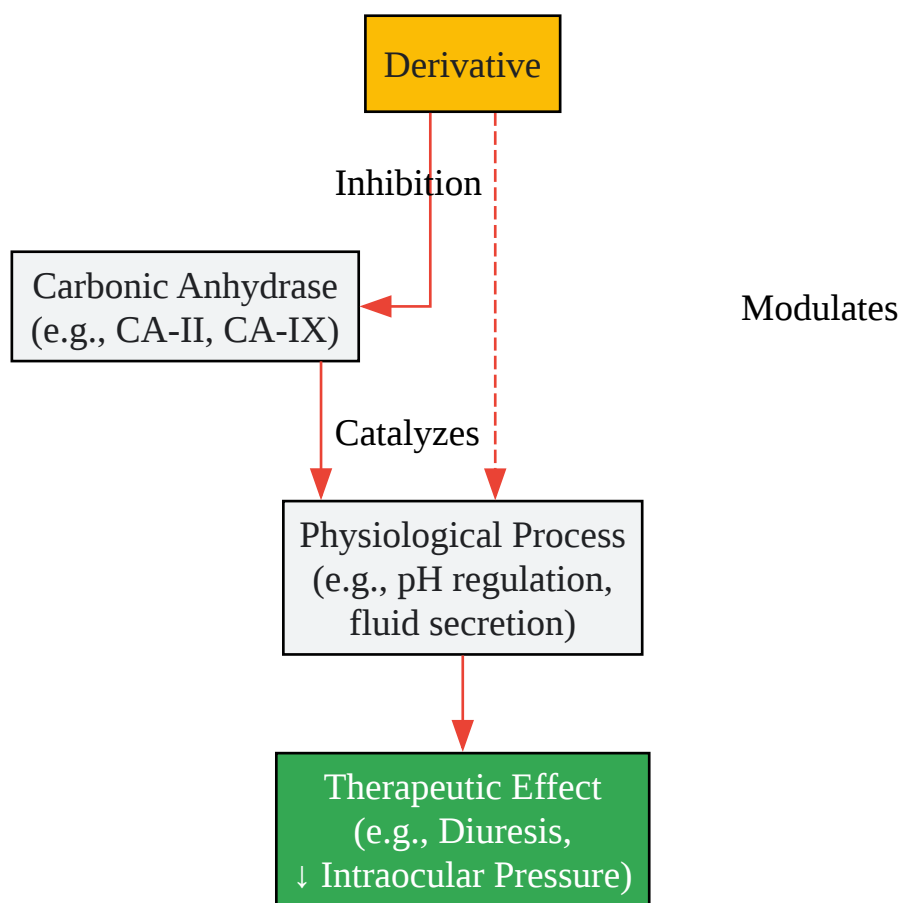


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Caption: Proposed interaction with 5-HT receptors.

Carbonic Anhydrases

The inhibition of carbonic anhydrases is a well-established mechanism for various diuretics and treatments for glaucoma. The benzenesulfonamide scaffold is a known pharmacophore for this enzyme class.

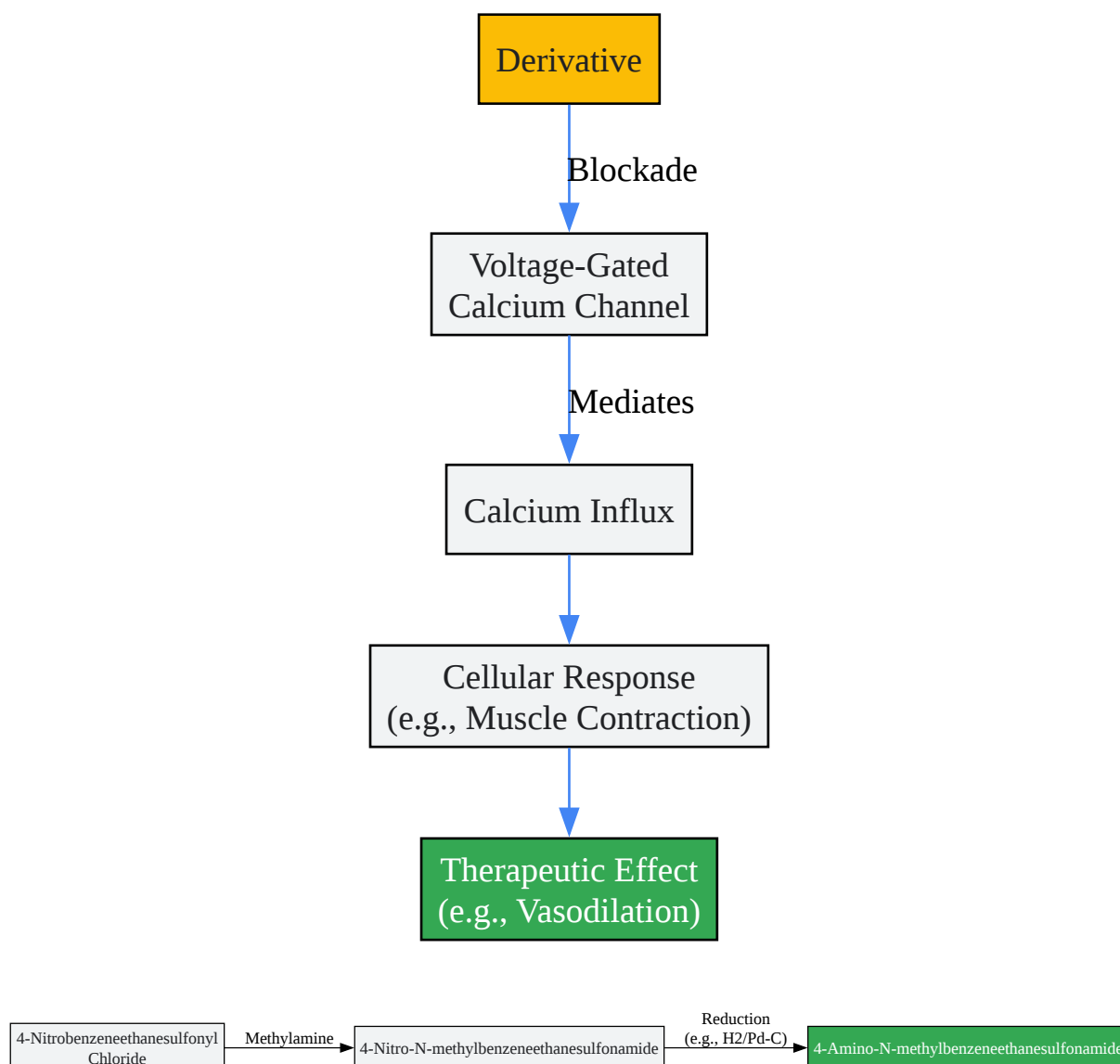


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Caption: Potential inhibition of carbonic anhydrase.

Voltage-Gated Calcium Channels

The observed cardiovascular effects of 4-(2-aminoethyl)benzenesulfonamide suggest a potential interaction with ion channels, particularly voltage-gated calcium channels (VGCCs).^[7]



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